molecular formula C15H17BF6O3 B2799581 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol CAS No. 449804-09-5

1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Cat. No.: B2799581
CAS No.: 449804-09-5
M. Wt: 370.1
InChI Key: QNWOZJJNLQZZFI-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a complex organic compound characterized by its unique structure and properties. This compound is known for its high stability and reactivity, making it a valuable reagent in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

This compound is a fluorinated polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that the compound may interact with its targets by facilitating the formation of covalent bonds.

Biochemical Pathways

It’s known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . This suggests that it may affect pathways involving these reactions.

Pharmacokinetics

It has a boiling point of 58 °C (1013 hPa), a density of 1.616 g/cm3 (20 °C), and a melting point of -4 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

It’s known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may result in the formation of epoxides at the molecular level.

Action Environment

It’s known that this compound should be stored below +30°c . This suggests that temperature may influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized catalysts and solvents to ensure high yield and purity. The process is carefully monitored to maintain the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired outcome, with careful control of temperature, pressure, and reaction time.

Major Products Formed: The major products formed from these reactions include various derivatives and intermediates that are used in further chemical synthesis and research applications.

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties make it an ideal reagent for various applications, including:

  • Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.

  • Biological Research: Employed in the study of biological systems and processes.

  • Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

  • Industry: Applied in the production of advanced materials and chemicals.

Comparison with Similar Compounds

When compared to similar compounds, 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol stands out due to its exceptional stability and reactivity. Similar compounds include:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Known for its use as a solvent and reagent in organic synthesis.

  • Boronic acids and their derivatives: Commonly used in cross-coupling reactions and other chemical processes.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF6O3/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(23,14(17,18)19)15(20,21)22/h5-8,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWOZJJNLQZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Pd(dba)2 (100 mg, 0.20 mmol) and PCy3 (130 mg, 0.50 mmol) in dioxane (8 mL) were added potassium acetate (920 mg, 9.4 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane (1.8 g, 7.1 mmol) and 2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (2.0 g, 6.2 mmol). The mixture was heated at 80° C. overnight. The mixture was quenched with H2O and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by column chromatography (0-5% ethyl acetate-petroleum ether) to afford 1,1,1,3,3,3-hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (870 mg, 38%). 1H NMR (CDCl3, 400 MHz) δ 7.89 (d, J=8.0 Hz, 2H), 7.71 (d, J=8.0 Hz, 2H), 3.50 (s, 1H), 1.35 (s, 12H).
Name
potassium acetate
Quantity
920 mg
Type
reactant
Reaction Step One
[Compound]
Name
4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3,2-dioxaborolane
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

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